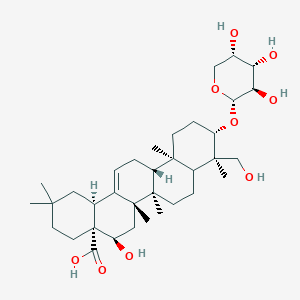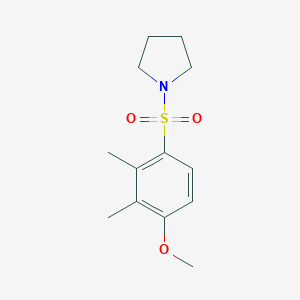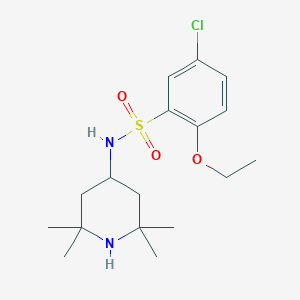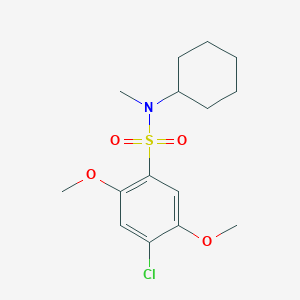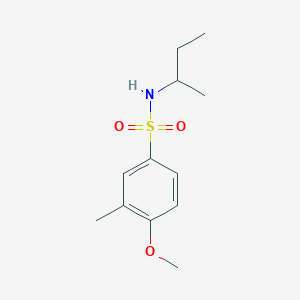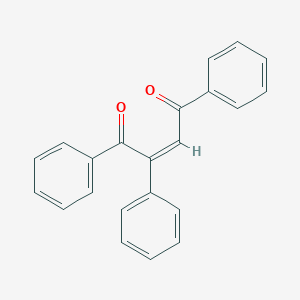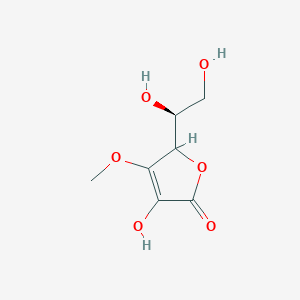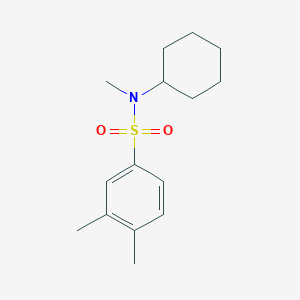
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide, also known as CYT387, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in the field of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide involves the inhibition of the Janus kinase (JAK) signaling pathway. JAKs are enzymes that play a crucial role in the activation of various immune cells and the production of pro-inflammatory cytokines. By inhibiting JAKs, this compound can reduce the production of pro-inflammatory cytokines and suppress the activity of immune cells, thereby reducing inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It also suppresses the activity of immune cells such as T cells and B cells, thereby reducing inflammation and immune-mediated damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits significant anti-inflammatory and immunomodulatory activities, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases. However, the compound has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide. One potential direction is to investigate its efficacy in the treatment of various inflammatory and autoimmune diseases in animal models and clinical trials. Another direction is to explore its potential as a therapy for cancer, as it has been found to exhibit anti-tumor activity in some studies. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with cyclohexylamine. The reaction takes place in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and immunomodulatory activities, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Eigenschaften
Molekularformel |
C15H23NO2S |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-12-9-10-15(11-13(12)2)19(17,18)16(3)14-7-5-4-6-8-14/h9-11,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
DWEMYMAUTSLNTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



